2,2',4,4',5-Pentabromodiphenyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Methanol, 1g/100g; dioctylphthalate, >100g/100g; completely miscible in methylene chloride, toluene, freon 11, polyol, styrene, and methyl ethyl ketone

In water, 0.0133 mg/L (commercial product)

In water, 9.0X10-7 mg/L at 20 °C

9e-10 mg/mL at 20 °C

Solubility in water, g/100ml at 20 °C: 0.0013 (very poor)

Synonyms

Canonical SMILES

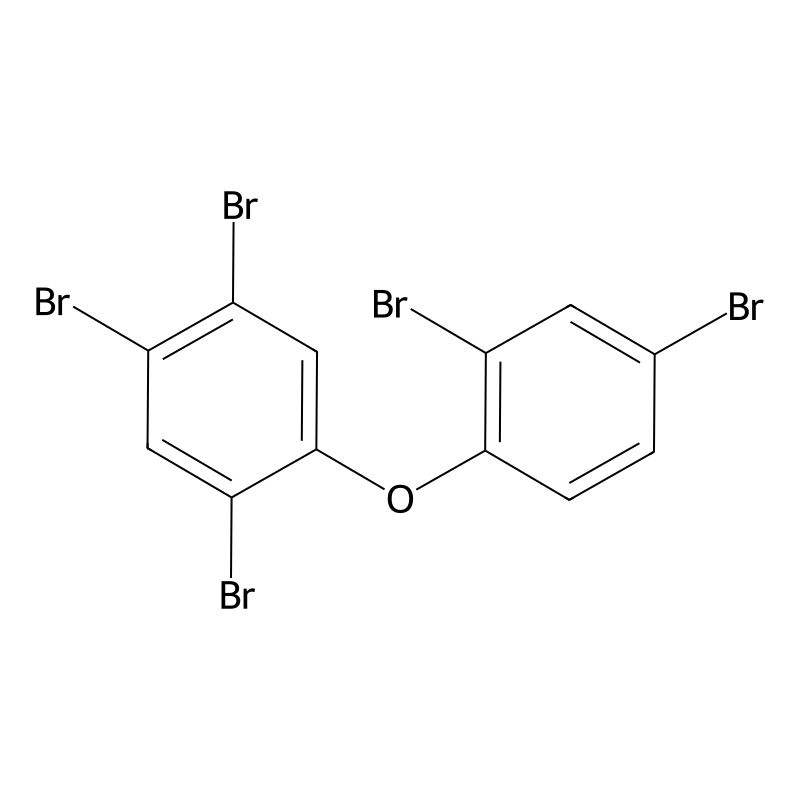

2,2',4,4',5-Pentabromodiphenyl ether is a member of the polybrominated diphenyl ethers group, specifically classified as a brominated flame retardant. It is commonly referred to by its chemical name or as BDE-99. This compound consists of two phenyl rings connected by an ether linkage, with five bromine atoms substituted at the 2, 2', 4, 4', and 5 positions. Its molecular formula is C₁₂H₅Br₅O, and it has a molecular weight of approximately 485.87 g/mol .

BDE-99 acts as a flame retardant by interfering with the combustion process in several ways. The bromine atoms can absorb heat released during burning, reducing the temperature and slowing down the reaction rate. BDE-99 can also decompose in the flame zone, releasing halogenated radicals that scavenge free radicals needed to sustain the fire [].

Historical Use in Research:

,2',4,4',5-Pentabromodiphenyl ether, also known as BDE-99, was previously a commonly used research chemical due to its presence in various consumer products containing polybrominated diphenyl ethers (PBDEs) as flame retardants. Researchers would use BDE-99 to investigate its potential effects on various biological systems, including:

- Endocrine disruption: Studies explored the potential of BDE-99 to interfere with hormone function, particularly thyroid hormones, due to its structural similarity to thyroxine (T4) .

- Neurotoxicity: Research examined the potential for BDE-99 to impact neurodevelopment and behavior, particularly in early life stages .

- Developmental effects: Studies investigated potential developmental abnormalities associated with BDE-99 exposure, focusing on potential effects on offspring exposed during pregnancy and lactation .

Current Research Landscape:

- Environmental fate and transport: Researchers continue to investigate the environmental behavior of BDE-99, including its persistence, degradation pathways, and potential for bioaccumulation in the food chain .

- Legacy exposure and health effects: Studies are ongoing to assess the potential long-term health effects of historical BDE-99 exposure in humans and wildlife .

- Photolysis: Exposure to UV light can lead to the breakdown of the compound into less brominated congeners.

- Hydrolysis: Although slow, hydrolysis can occur in the presence of water, leading to the formation of brominated phenols.

- Biodegradation: Certain microorganisms can metabolize this compound under anaerobic conditions, albeit at a slow rate .

Research indicates that 2,2',4,4',5-Pentabromodiphenyl ether exhibits various biological activities:

- Endocrine Disruption: This compound has been shown to disrupt thyroid hormone levels and signaling pathways in animal studies.

- Neurotoxicity: Studies have demonstrated that exposure during critical developmental periods can lead to neurobehavioral abnormalities later in life. For instance, it affects neurodifferentiation in PC12 cells and may impair neurotransmitter synthesis .

- Bioaccumulation: It tends to accumulate in fatty tissues and can biomagnify through food webs, raising concerns about long-term exposure effects on wildlife and humans .

The synthesis of 2,2',4,4',5-Pentabromodiphenyl ether typically involves:

- Bromination of Diphenyl Ether: The starting material is diphenyl ether which undergoes bromination using bromine or brominating agents under controlled conditions.

- Purification: The product is then purified through methods such as recrystallization or column chromatography to isolate the desired pentabrominated congener from other brominated by-products.

These methods are often carried out in organic solvents like acetonitrile or tetrahydrofuran to facilitate the reaction .

Historically, 2,2',4,4',5-Pentabromodiphenyl ether has been utilized in various applications:

- Flame Retardant: Primarily used in flexible polyurethane foams found in furniture and textiles.

- Electronics: Employed in printed circuit boards and other electronic devices to reduce fire hazards.

- Construction Materials: Incorporated into building materials for added fire resistance .

Due to regulatory changes and health concerns, its use has significantly declined.

Interaction studies involving 2,2',4,4',5-Pentabromodiphenyl ether have focused on its effects on biological systems:

- Research has indicated that this compound interacts with thyroid hormone receptors and may disrupt normal endocrine function.

- Studies have also shown that it can interfere with neurodevelopmental processes when exposure occurs during critical windows of development .

- Investigations into its interactions with other environmental pollutants suggest potential synergistic effects that could exacerbate toxicity levels .

Several compounds are chemically similar to 2,2',4,4',5-Pentabromodiphenyl ether. Here are some notable examples:

| Compound Name | Chemical Formula | Bromination Pattern | Unique Features |

|---|---|---|---|

| 2,2',4,4'-Tetrabromodiphenyl ether | C₁₂H₈Br₄O | Four bromine atoms | Less persistent than pentabrominated compounds |

| 1,2-Bis(2,4-dibromophenoxy)ethane | C₁₂H₈Br₄O₂ | Four bromine atoms | Used as a flame retardant with different applications |

| Hexabromodiphenyl ether | C₁₂H₆Br₆O | Six bromine atoms | More toxic and persistent than pentabrominated ethers |

These compounds share structural similarities but differ in their bromination patterns and associated biological activities. The unique arrangement of bromine atoms in 2,2',4,4',5-Pentabromodiphenyl ether contributes to its specific toxicological profile and environmental behavior .

Physical Description

Liquid

AMBER VISCOUS LIQUID.

Color/Form

XLogP3

Boiling Point

Density

Relative density (water = 1): 2.25-2.28

LogP

log Kow = 6.84

6.84

6.57

Melting Point

-5°C

-7 - -3 °C

UNII

Mechanism of Action

Vapor Pressure

3.50X10-7 mm Hg at 25 °C

Vapor pressure at 21 °C: negligible

Other CAS

32534-81-9

Wikipedia

Biological Half Life

Male and female rats were given a single oral dose of 300 mg/kg Bromkal 70 in peanut oil. ... The half-lives of elimination of the pentaBDPE isomers ranged from 25-47 days in males and females respectively. ... /Bromkal 70/

Methods of Manufacturing

General Manufacturing Information

S - indicates a substance that is identified in a final Significant New Use Rule.

... /Hexabromodiphenyl ether/ is a component of ... pentabromodiphenyl ether (PeBDE) ... at concentrations ranging from 4 to 12%.

Storage Conditions

Interactions

... Neonatal coexposure to PBDE 99 (0.8 mg/kg body weight) and MeHg (0.4 or 4.0 mg/kg body weight) can exacerbate developmental neurotoxic effects. These effects are manifested as disrupted spontaneous behavior, reduced habituation, and impaired learning/memory abilities. This is seen in the low dose range, where the sole compounds do not give rise to developmental neurotoxic effects. The effects seen are more than just additive. Furthermore, a significant effect of interaction was seen on the cholinergic nicotinic receptors in the cerebral cortex and hippocampus. This suggests that a mechanism for the observed cognitive defects is via the cholinergic system. Furthermore, PBDE can interact with MeHg causing developmental neurotoxic effects... /PBDE 99/

10-day-old Naval Medical Research Institute male mice were given one single oral dose of PCB 52 (1.4 umol/kg body weight [bw]) + PBDE 99 (1.4 umol), PCB 52 (1.4 umol or 14 umol), or PBDE 99 (1.4 umol or 14 umol). Controls received a vehicle (20% fat emulsion). Animals exposed to the combined dose of PCB 52 (1.4 umol) + PBDE 99 (1.4 umol) and the high dose of PCB 52 (14 umol) or PBDE 99 (14 umol) showed significantly impaired spontaneous motor behavior and habituation capability at the age of 4 and 6 months. The neurobehavioral defects were also seen to worsen with age in mice neonatally exposed to PCB 52 + PBDE 99. /PBDE 99/